5-(3-Hydroxypropyl)-2-methoxyphenol

Antioxidant Free Radical Scavenging Natural Product Chemistry

5-(3-Hydroxypropyl)-2-methoxyphenol, also known as dihydroconiferyl alcohol or hydroconiferyl alcohol, is a methoxyphenol bearing a saturated 3-hydroxypropyl side chain (C10H14O3, MW 182.22). It is a reduced analog of coniferyl alcohol and a member of the eugenol class.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 57627-75-5
Cat. No. B049062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Hydroxypropyl)-2-methoxyphenol
CAS57627-75-5
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCCO)O
InChIInChI=1S/C10H14O3/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h4-5,7,11-12H,2-3,6H2,1H3
InChIKeyNFWDLPLJWSIDTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Hydroxypropyl)-2-methoxyphenol (CAS 57627-75-5) – A Dihydroconiferyl Alcohol with Defined LogP and Antioxidant Profile for Comparative Sourcing


5-(3-Hydroxypropyl)-2-methoxyphenol, also known as dihydroconiferyl alcohol or hydroconiferyl alcohol, is a methoxyphenol bearing a saturated 3-hydroxypropyl side chain (C10H14O3, MW 182.22) [1]. It is a reduced analog of coniferyl alcohol and a member of the eugenol class [2]. The compound exhibits moderate lipophilicity (XLogP 0.8), two hydrogen bond donors, and a topological polar surface area of 49.7 Ų [3]. Unlike its unsaturated counterpart coniferyl alcohol, the saturated propanol side chain eliminates the reactive double bond, which alters both its chemical stability and biological interaction profile.

Procurement Risk Alert: Why 5-(3-Hydroxypropyl)-2-methoxyphenol Cannot Be Swapped with Eugenol or Coniferyl Alcohol


Within the 2-methoxyphenol family, subtle structural variations—specifically side-chain saturation versus unsaturation—produce quantifiable divergences in antioxidant potency, cytotoxicity, and physicochemical behavior. The saturated 3-hydroxypropyl chain of 5-(3-hydroxypropyl)-2-methoxyphenol yields an XLogP of 0.8 [1], markedly lower than eugenol (2.27–2.49) [2] and coniferyl alcohol (1.05–1.41) [3]. This lower lipophilicity directly impacts formulation behavior and membrane partitioning. Substituting a generic 2-methoxyphenol—or even the closely related eugenol—without accounting for these differences introduces uncontrolled variables in antioxidant assays, cell-based studies, and synthetic applications.

Evidence-Based Differentiation: 5-(3-Hydroxypropyl)-2-methoxyphenol vs. Eugenol, Coniferyl Alcohol, and Vanillin


Antioxidant Profile: DPPH Radical Scavenging Compared to Eugenol

5-(3-Hydroxypropyl)-2-methoxyphenol demonstrates measurable DPPH radical scavenging activity, though it is less potent than eugenol. In the DPPH assay, the target compound exhibits an IC₅₀ of 32.6 ± 1.3 μg/mL [1], while eugenol (4-allyl-2-methoxyphenol) shows an IC₅₀ of 11.7 ± 0.28 μg/mL under comparable conditions [2]. This ~2.8-fold difference in potency reflects the impact of side-chain saturation on hydrogen atom donation capacity.

Antioxidant Free Radical Scavenging Natural Product Chemistry

Hydroxyl Radical Scavenging: A Potent Activity Profile

5-(3-Hydroxypropyl)-2-methoxyphenol exhibits a markedly low IC₅₀ for hydroxyl radical scavenging, with a reported value of 0.91 ± 0.04 μg/mL [1]. While direct head-to-head data for eugenol or coniferyl alcohol in the identical hydroxyl radical assay is not readily available, class-level inference suggests that the saturated side chain of the target compound may contribute to this potent activity by providing a stable radical intermediate following hydrogen abstraction.

Oxidative Stress Radical Scavenging Cytoprotection

Plant Growth Synergism: Direct Comparison with Coniferyl Alcohol in Gibberellic Acid-Induced Elongation

5-(3-Hydroxypropyl)-2-methoxyphenol acts as a specific synergist of gibberellic acid (GA₃) in stimulating hypocotyl elongation of decotylized lettuce seedlings [1]. In a direct comparative study, coniferyl alcohol did not influence this response [1]. The saturated side chain is essential for the synergistic activity, as the unsaturated coniferyl alcohol lacks this effect.

Plant Biology Growth Regulation Synergist

Cytoprotective vs. Cytotoxic Profile: MCF-7 Cell Line Comparison with Eugenol

5-(3-Hydroxypropyl)-2-methoxyphenol demonstrates cytoprotective activity in MCF-7 breast cancer cells stressed with H₂O₂, with an IC₅₀ of 7.5 μM . In contrast, eugenol exhibits direct cytotoxicity against MCF-7 cells with reported IC₅₀ values ranging from 86.13 μg/mL (approximately 525 μM) [1] to as low as 3.15 μM for certain derivatives [2]. The target compound protects cells from oxidative damage at low micromolar concentrations without inducing direct cell death at those levels.

Cancer Cell Biology Cytoprotection Oxidative Stress

Physicochemical Differentiation: LogP and Formulation Suitability

5-(3-Hydroxypropyl)-2-methoxyphenol possesses an XLogP of 0.8 [1], substantially lower than eugenol (2.27–2.49) [2], coniferyl alcohol (1.05–1.41) [3], and vanillin (1.20–1.21) [4]. This reduced lipophilicity enhances aqueous solubility and may improve oral bioavailability potential (predicted human intestinal absorption 98.17% [5]), while also reducing membrane permeation compared to eugenol.

Formulation Science Drug Discovery ADME

Precision Application Scenarios for 5-(3-Hydroxypropyl)-2-methoxyphenol (Dihydroconiferyl Alcohol) Based on Differential Evidence


Cytoprotection Assays Requiring Aqueous-Compatible Phenolic Antioxidants

Use 5-(3-hydroxypropyl)-2-methoxyphenol in H₂O₂-induced oxidative stress models (e.g., MCF-7 cells) where direct cytotoxicity is undesirable. The compound's cytoprotective IC₅₀ of 7.5 μM and high hydroxyl radical scavenging activity (IC₅₀ = 0.91 μg/mL) [1] make it a suitable positive control for evaluating antioxidant mechanisms without confounding cell death.

Plant Growth Regulation Studies Focusing on Gibberellic Acid Synergism

Employ 5-(3-hydroxypropyl)-2-methoxyphenol as a specific synergist in lettuce hypocotyl elongation assays. Unlike coniferyl alcohol, which shows no activity, this compound enhances GA₃-induced growth [2], providing a defined tool for investigating hormone crosstalk and cell elongation signaling pathways.

Synthesis of High-Value Sweeteners and Natural Product Analogs

Utilize 5-(3-hydroxypropyl)-2-methoxyphenol as a key intermediate in the synthesis of Advantame (A307000) . The saturated propanol side chain provides a stable scaffold for further functionalization, and the compound's lower logP relative to eugenol simplifies work-up in aqueous reaction conditions.

Formulation Development Requiring Balanced Hydrophilicity-Lipophilicity

Select 5-(3-hydroxypropyl)-2-methoxyphenol (XLogP 0.8) [3] over eugenol (XLogP 2.27) [4] when designing aqueous-based formulations or cell culture media. The 1.5 log unit difference reduces non-specific binding and improves solubility while retaining phenolic antioxidant functionality.

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